molecular formula C19H19N7OS2 B215519 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one

Cat. No. B215519
M. Wt: 425.5 g/mol
InChI Key: ZDJQIZUERLGHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential in various biomedical applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one has several advantages and limitations for lab experiments. One of the advantages is its potential in various biomedical applications. However, its limited solubility in water and low stability in acidic conditions are some of the limitations that need to be addressed in lab experiments.

Future Directions

There are several future directions for the research on 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one. One of the future directions is to study its potential in treating other neurodegenerative diseases, such as Parkinson's disease. Another future direction is to improve its solubility and stability for better use in lab experiments. Additionally, the development of new analogs with improved pharmacological properties is another potential future direction.
In conclusion, 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one is a chemical compound that has shown potential in various biomedical applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been extensively studied. Further research on this compound and its analogs may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been reported by several researchers. One of the commonly used methods involves the reaction of 4-chloro-6-ethyl-2-methylquinazoline with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate and dimethylformamide, followed by the reaction with 2-mercapto-N-(4-methylphenyl)acetamide and 4-nitrophenyl chloroformate.

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been studied for its potential in various biomedical applications. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential in treating Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

Product Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one

Molecular Formula

C19H19N7OS2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one

InChI

InChI=1S/C19H19N7OS2/c1-4-12-5-6-15-14(7-12)10(2)20-17(22-15)24-18-21-13(8-16(27)23-18)9-28-19-26-25-11(3)29-19/h5-8H,4,9H2,1-3H3,(H2,20,21,22,23,24,27)

InChI Key

ZDJQIZUERLGHKU-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=C(S4)C)C

SMILES

CCC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)CSC4=NN=C(S4)C

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=C(S4)C)C

Origin of Product

United States

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